1-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound "1-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione" is an intricate molecular structure with significant interest in various fields of scientific research. It embodies a fusion of pyridazinyl, pyrrolidinyl, and pyrimidinedione moieties, which together impart unique properties that enable its use in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione generally involves multiple steps, beginning with the creation of intermediate compounds. The key steps include:
Formation of 6-methoxypyridazin-3-yl intermediate: This can be achieved via nitration of methoxypyridine followed by reduction.
Synthesis of pyrrolidinyl intermediate: Through an amination reaction using pyrrolidine and appropriate leaving groups.
Final condensation: The final step involves the coupling of the two intermediates with pyrimidinedione under controlled conditions (e.g., specific catalysts, temperature, and solvents).
Industrial Production Methods: Industrial-scale synthesis would optimize these laboratory routes for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques or large-scale batch reactors with stringent controls on reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo:
Oxidation: Where the methoxy group can be oxidized to form different functional groups.
Reduction: Potential reduction of the pyridazinyl ring.
Substitution: Electrophilic or nucleophilic substitutions can occur at various positions of the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or palladium on carbon in hydrogenation.
Catalysts for substitution: Such as Lewis acids or bases depending on the nature of the substitution reaction.
Major Products: The major products are determined by the specific reaction conditions but often include various substituted derivatives, oxidized or reduced forms, and sometimes ring-opened products depending on the severity of the conditions applied.
Scientific Research Applications
Chemistry: The compound's unique structure allows it to act as a building block for more complex molecules, making it valuable in synthetic organic chemistry for creating novel compounds.
Biology: In biological research, it can be used as a probe or an active agent in studies involving enzyme interactions, receptor bindings, or as a model compound for drug design.
Medicine: Due to its potential bioactivity, this compound might be explored for therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: In an industrial setting, it could serve as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The compound likely interacts with biological macromolecules through several pathways:
Binding to specific receptors or enzymes: Leading to inhibition or activation of these targets.
Pathway modulation: By influencing signaling pathways, it can alter cellular responses. Its exact mechanism can vary widely depending on the specific biological context it is applied to.
Comparison with Similar Compounds
This compound is compared with others having similar scaffolds, such as:
Analogous pyridazinyl compounds: Which may have different substituents but similar core structures.
Related pyrrolidinyl derivatives: That might offer slight variations in activity or reactivity.
Pyrimidinedione analogs: Which could differ mainly in the substitutions around the ring.
Unique Features: What sets 1-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione apart is its specific combination of these three distinct chemical motifs, resulting in a compound with diverse reactivity and potential application profiles.
Similar Compounds List:
6-methoxypyridazin-3-yl analogs
Pyrrolidin-1-yl derivatives
Pyrimidine-2,4(1H,3H)-dione structures
There you go! A detailed dive into the world of this fascinating compound. Need to tweak or add something more? Let me know.
Properties
IUPAC Name |
1-[3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5/c1-25-13-2-3-14(19-18-13)26-11-4-7-21(10-11)15(23)6-9-20-8-5-12(22)17-16(20)24/h2-3,5,8,11H,4,6-7,9-10H2,1H3,(H,17,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPZTPLWOFFTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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